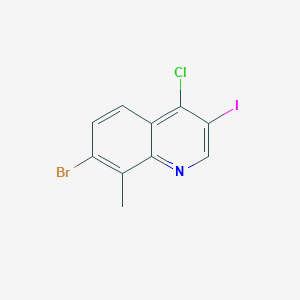

7-Bromo-4-chloro-3-iodo-8-methylquinoline

Description

7-Bromo-4-chloro-3-iodo-8-methylquinoline is a polyhalogenated quinoline derivative characterized by bromine, chlorine, iodine, and methyl substituents at positions 7, 4, 3, and 8, respectively. Quinolines are heterocyclic aromatic compounds with a bicyclic structure consisting of a benzene ring fused to a pyridine ring. The strategic placement of halogens and a methyl group in this compound likely enhances its electronic properties, steric effects, and biological activity, making it a candidate for pharmaceutical and agrochemical applications.

For example, trifluoromethyl and methyl groups in similar structures improve metabolic stability and target binding . The iodine substituent in the target compound may confer unique advantages in radiochemistry, as seen in 4-Bromo-8-methoxyquinoline, which serves as a precursor for positron emission tomography (PET) radiopharmaceuticals .

Properties

IUPAC Name |

7-bromo-4-chloro-3-iodo-8-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrClIN/c1-5-7(11)3-2-6-9(12)8(13)4-14-10(5)6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYNUSDWCJGLFRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C(C(=CN=C12)I)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrClIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-4-chloro-3-iodo-8-methylquinoline can be achieved through several methods, including:

Classical Methods: These involve the use of traditional organic synthesis techniques, such as halogenation and electrophilic aromatic substitution reactions.

Transition Metal-Free Catalyzed Methods: These methods utilize catalysts that do not contain transition metals, making the process more environmentally friendly.

Ultrasound Irradiation Reactions: This technique uses ultrasonic waves to accelerate chemical reactions, leading to higher yields and shorter reaction times.

Greener Chemical Processes: These methods focus on using environmentally benign reagents and solvents to minimize the environmental impact of the synthesis.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can be used to remove halogen atoms or reduce other functional groups in the molecule.

Substitution: The halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of functionalized quinoline derivatives.

Scientific Research Applications

Medicinal Chemistry

7-Bromo-4-chloro-3-iodo-8-methylquinoline serves as a crucial building block for synthesizing pharmaceutical compounds with potential therapeutic properties. Its structural features allow it to interact with various biological targets, making it valuable in drug design.

Case Study: Antimicrobial Activity

Research indicates that halogenated quinolines exhibit significant antimicrobial properties. For instance, derivatives of quinoline have shown effectiveness against various bacterial strains, suggesting that this compound could be explored for similar activities .

Biological Studies

This compound is utilized to study biological pathways and mechanisms due to its ability to interact with biomolecules. Its halogen substitutions can enhance binding affinity to specific enzymes or receptors, providing insights into biochemical processes.

Example: Mechanistic Studies

Studies have demonstrated that compounds like this compound can modulate signaling pathways in cancer cells, indicating potential anticancer applications. Understanding these interactions is critical for developing targeted therapies.

Mechanism of Action

The mechanism of action of 7-Bromo-4-chloro-3-iodo-8-methylquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms in the structure enhances its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of 7-Bromo-4-chloro-3-iodo-8-methylquinoline with structurally related quinoline derivatives, focusing on substituent effects, applications, and research findings.

Structural and Functional Comparison

*Inferred from analogs: Iodine’s utility in radiolabeling (cf. ), while chloro and bromo groups enhance antimicrobial activity (cf. ).

Substituent Effects on Reactivity and Bioactivity

- Halogen Positioning: Bromine at position 7 (as in the target compound) is associated with enhanced electrophilic substitution reactivity, critical for further functionalization . Chlorine at position 4 is common in antimalarial quinolines (e.g., chloroquine derivatives) and may improve metabolic stability .

Methyl Group (Position 8) :

- The 8-methyl group likely increases lipophilicity, improving membrane permeability and bioavailability .

Biological Activity

7-Bromo-4-chloro-3-iodo-8-methylquinoline is a synthetic compound belonging to the quinoline family, characterized by its complex bicyclic structure and halogen substitutions. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C10H6BrClI.N. Its structure features a quinoline backbone with bromine, chlorine, and iodine substituents that significantly influence its reactivity and biological interactions. The presence of these halogens enhances the compound's binding affinity to various biological targets.

| Property | Value |

|---|---|

| Molecular Weight | 332.45 g/mol |

| Melting Point | Not yet determined |

| Solubility | Soluble in organic solvents like ethanol and acetone |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The halogen atoms in its structure enhance its binding affinity, allowing it to modulate various biochemical pathways.

- Enzyme Inhibition : The compound may bind to the active sites of specific enzymes, inhibiting their activity.

- Receptor Interaction : It can interact with cellular receptors, influencing signal transduction pathways.

- DNA Intercalation : The compound may insert itself between DNA base pairs, disrupting replication and transcription processes.

Antimicrobial Activity

Research indicates that halogenated quinolines, including this compound, exhibit significant antimicrobial properties. These compounds have been shown to inhibit the growth of various bacterial strains and fungi, making them potential candidates for developing new antibiotics .

Anticancer Activity

Studies on similar quinoline derivatives reveal promising anticancer activities. For instance, compounds with similar structural features have demonstrated the ability to induce apoptosis in cancer cells and inhibit tumor growth in vivo. The mechanism often involves disrupting cellular signaling pathways critical for cancer cell survival .

Anti-inflammatory Effects

Quinolines have also been studied for their anti-inflammatory properties. They can modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines and mediators, suggesting potential applications in treating inflammatory diseases .

Case Study 1: Antimalarial Activity

A study evaluated a series of quinoline derivatives against Plasmodium falciparum, the malaria-causing parasite. Compounds similar to this compound exhibited moderate to high antimalarial activity with IC50 values ranging from 0.014 to 5.87 µg/mL, indicating their potential as antimalarial agents .

Case Study 2: Cytotoxicity Assessment

In vitro cytotoxicity tests on human cancer cell lines (HeLa and HepG2) showed that certain quinoline derivatives exhibited low toxicity at concentrations up to 100 µg/mL while maintaining significant anticancer activity. This suggests a favorable therapeutic index for these compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.